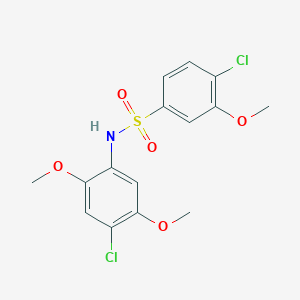
4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-3-methoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-3-methoxybenzene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "4C-3M" and is a sulfonamide derivative of 2C-C, a psychedelic phenethylamine.
Mecanismo De Acción
The mechanism of action of 4C-3M involves its binding to the serotonin 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and the regulation of neuronal activity. The exact mechanism of action is still being studied, but it is believed to involve the activation of G protein-coupled receptors and the modulation of intracellular signaling cascades.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4C-3M are still being studied, but it has been found to have a range of effects on the central nervous system. It has been shown to induce psychedelic effects, including altered perception, enhanced creativity, and changes in mood. It has also been found to have potential therapeutic effects, including antidepressant and anxiolytic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4C-3M for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. It also has a high affinity for the serotonin 5-HT2A receptor, which makes it a promising candidate for the development of new psychoactive drugs and antidepressants. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many potential future directions for research on 4C-3M. One area of focus could be the development of new psychoactive drugs and antidepressants based on its structure and mechanism of action. Another area of focus could be the study of its potential therapeutic effects, including its antidepressant and anxiolytic properties. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 4C-3M involves the reaction of 4-chloro-2,5-dimethoxyphenylacetonitrile with sodium sulfite and sulfuric acid, followed by reaction with chlorosulfonic acid and methanol. The resulting product is then treated with sodium hydroxide to yield 4C-3M. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
4C-3M has been studied for its potential applications in various scientific fields, including neuroscience and medicinal chemistry. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This makes it a promising candidate for the development of new psychoactive drugs and antidepressants.
Propiedades
IUPAC Name |
4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO5S/c1-21-13-6-9(4-5-10(13)16)24(19,20)18-12-8-14(22-2)11(17)7-15(12)23-3/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKLNYUWJBEFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2,5-dimethoxyphenyl)[(4-chloro-3-methoxyphenyl)sulfonyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

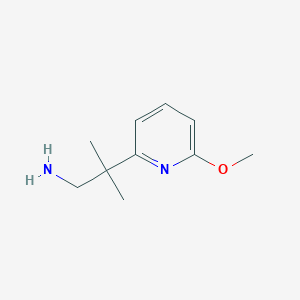
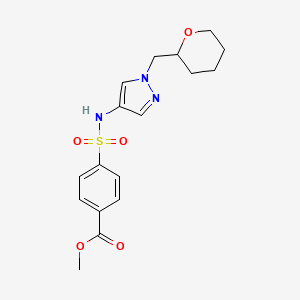
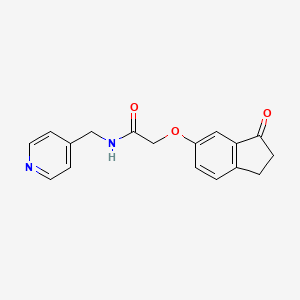
![(Z)-ethyl 1-isobutyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2856904.png)
![6-Acetyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2856905.png)
![N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2856907.png)
![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2856909.png)

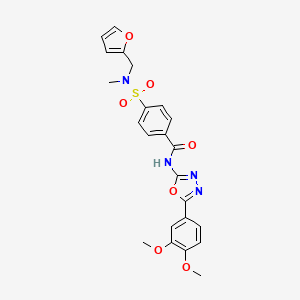
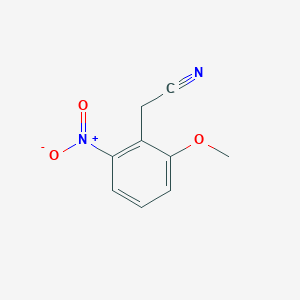
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2856915.png)
![N-(2,3-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2856916.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2856920.png)
![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B2856922.png)